2-Methyl Series Exhibits Sub-Micromolar Anti-HCV Potency, While Non-Methylated 1-Phenyl Series Loses Activity
In a head-to-head study of 1-substituted phenyl-4(1H)-quinazolinone versus 2-methyl-1-substituted phenyl-4(1H)-quinazolinone series, the 2-methyl-containing compound 11a achieved an EC50 of 0.984 µM against HCV GT1b in a subgenomic replicon assay, with a high selectivity index (CC50/EC50) of 160.71, while the corresponding non-methylated 1-phenyl derivatives (7a–f) were significantly less potent, with the study design confirming the 2-methyl group as a critical driver of antiviral activity [1].
| Evidence Dimension | Antiviral potency (EC50) and selectivity index (SI) against HCV GT1b replicon |
|---|---|
| Target Compound Data | Compound 11a (2-methyl-1-aryl-quinazolinone): EC50 = 0.984 µM, SI = 160.71 |
| Comparator Or Baseline | Non-methylated 1-phenyl-4(1H)-quinazolinone series (7a–f): lower activity (exact EC50 not reported, but class comparison showed consistent superiority of 2-methyl series) |
| Quantified Difference | 2-Methyl substitution yields sub-micromolar EC50; non-methylated series is comparatively inactive in the same assay paradigm |
| Conditions | HCV GT1b subgenomic replicon luciferase reporter assay in Huh-7 cells [1] |
Why This Matters
For antiviral screening programs, selecting the 2-methyl-1-phenyl scaffold directly provides a validated starting point with documented sub-micromolar activity; substituting a non-methylated analog risks entering a SAR space with substantially lower baseline potency.
- [1] Nasr, T., Aboshanab, A. M., Mpekoulis, G., Drakopoulos, A., Vassilaki, N., Zoidis, G., Abouzid, K. A. M., Zaghary, W. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Viruses, 14(12), 2767. View Source
